molecular formula C9H11IN2O4 B5752078 ethyl 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate

ethyl 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate

Cat. No. B5752078
M. Wt: 338.10 g/mol
InChI Key: BGFOIJUSMUQFKD-UHFFFAOYSA-N
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Description

The compound ethyl 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate is a derivative of uracil, which is an essential component of RNA. This compound is of interest due to its potential for various applications in chemical synthesis and pharmacology, excluding drug use, dosage, and side effects as specified.

Synthesis Analysis

Synthesis of uracil derivatives, including compounds similar to ethyl 3-(5-iodo-2,4-dioxo-3,4-dihydropyrimidinyl)propanoate, typically involves one-pot synthesis methods. These methods facilitate the preparation of compounds through efficient reactions, as demonstrated by Liu et al. (2014), who prepared three uracil derivatives and examined them using X-ray crystallography, FT-IR, and NMR spectroscopy (Liu et al., 2014).

Molecular Structure Analysis

The molecular structure of uracil derivatives is characterized by their crystalline forms and space groups, which are crucial for understanding their chemical behavior and interactions. For instance, Liu et al. (2014) detailed the monoclinic and orthorhombic structures of the synthesized uracil derivatives, highlighting their supramolecular architectures involving N–H···O hydrogen bonds (Liu et al., 2014).

properties

IUPAC Name

ethyl 3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O4/c1-2-16-7(13)3-4-12-5-6(10)8(14)11-9(12)15/h5H,2-4H2,1H3,(H,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFOIJUSMUQFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=C(C(=O)NC1=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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